Cas no 81024-43-3 ((R)-Metoprolol)

(R)-Metoprolol structure
(R)-Metoprolol structure
(R)-Metoprolol
81024-43-3
C15H25NO3
267.363904714584
MFCD00869311
727529
157717

(R)-Metoprolol Properties

Names and Identifiers

    • 2-Propanol,1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (2R)-
    • (R)-(+)-METOPROLOL
    • (R)-Metoprolol
    • (+)-Metoprolol
    • (2R)-metoprolol
    • (R)-1-isopropylamino-3-[4-(2-metoxyethyl)phenoxy]propan-2-ol
    • BIDD:GT0581
    • d-Metoprolol
    • (2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol (ACI)
    • 2-Propanol, 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (R)- (ZCI)
    • 2-Propanol 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (2R)-
    • CHEMBL1741004
    • 81024-43-3
    • SCHEMBL40918
    • (2R)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
    • r-metoprolol
    • (R)-1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
    • 2-Propanol, 1-(4-(2-methoxyethyl)phenoxy)-3-((1-methylethyl)amino)-, (2R)-
    • BDBM81884
    • DTXSID20230862
    • EN300-25893794
    • (2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol;(+)-Metoprolol
    • (2R)-1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
    • NCGC00021148-01
    • NS00116087
    • STR11440
    • AKOS030242833
    • G91257
    • +Expand
    • MFCD00869311
    • IUBSYMUCCVWXPE-CQSZACIVSA-N
    • 1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1
    • O(C1C=CC(CCOC)=CC=1)C[C@H](O)CNC(C)C

Computed Properties

  • 267.18300
  • 2
  • 4
  • 9
  • 267.18344366g/mol
  • 19
  • 215
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 1.9
  • 50.7Ų

Experimental Properties

  • 2.00410
  • 50.72000
  • 39-42°C

(R)-Metoprolol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0050XI-1mg
(R)-Metoprolol
81024-43-3 95%
1mg
$251.00 2024-04-21
A2B Chem LLC
AC33686-1mg
(R)-Metoprolol
81024-43-3 95%
1mg
$271.00 2024-04-19
Enamine
EN300-25893794-0.05g
(2R)-1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
81024-43-3 95%
0.05g
$148.0 2024-06-18
TRC
M338775-1mg
(R)-Metoprolol
81024-43-3
1mg
$ 215.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R923751-1mg
(R)-Metoprolol
81024-43-3 98%
1mg
¥3,299.00 2022-09-28
SHENG KE LU SI SHENG WU JI SHU
sc-212687-1 mg
(R)-Metoprolol,
81024-43-3
1mg
¥1,880.00 2023-07-10

(R)-Metoprolol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Borate(1-), tetrafluoro-, zinc (2:1), hydrate ;  2 h, rt
Reference
Zinc Tetrafluoroborate Hydrate as a Mild Catalyst for Epoxide Ring Opening with Amines: Scope and Limitations of Metal Tetrafluoroborates and Applications in the Synthesis of Antihypertensive Drugs (RS)/(R)/(S)-Metoprolols
Pujala, Brahmam; et al, Journal of Organic Chemistry, 2011, 76(21), 8768-8780

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

Synthetic Circuit 3

Reaction Conditions
Reference
Dynamic kinetic asymmetric synthesis of β-amino alcohols from racemic epoxides in cyclodextrin complexes under solid state conditions
Reddy, L. Rajender; et al, Chemical Communications (Cambridge), 2000, (23), 2321-2322

Synthetic Circuit 4

Reaction Conditions
Reference
Immobilized cellulase (CBH I) as a chiral stationary phase for direct resolution of enantiomers
Erlandsson, Per; et al, Journal of the American Chemical Society, 1990, 112(11), 4573-4

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Solvents: Methanol
1.3 Solvents: Methanol
Reference
Enantioselective preparation of metoprolol and its major metabolites
Jung, Sang-Hun; et al, Archives of Pharmacal Research, 2000, 23(3), 226-229

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane
2.1 Solvents: Acetonitrile
Reference
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  14 h, reflux
2.1 Catalysts: Borate(1-), tetrafluoro-, zinc (2:1), hydrate ;  2 h, rt
Reference
Zinc Tetrafluoroborate Hydrate as a Mild Catalyst for Epoxide Ring Opening with Amines: Scope and Limitations of Metal Tetrafluoroborates and Applications in the Synthesis of Antihypertensive Drugs (RS)/(R)/(S)-Metoprolols
Pujala, Brahmam; et al, Journal of Organic Chemistry, 2011, 76(21), 8768-8780

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
2.1 Reagents: Pyridine Solvents: Dichloromethane
3.1 Solvents: Acetonitrile
Reference
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
3.1 Reagents: Pyridine Solvents: Dichloromethane
4.1 Solvents: Acetonitrile
Reference
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
4.1 Reagents: Pyridine Solvents: Dichloromethane
5.1 Solvents: Acetonitrile
Reference
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
4.1 Reagents: Pyridine Solvents: Dichloromethane
5.1 Solvents: Acetonitrile
Reference
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water
2.1 Reagents: Sodium methoxide Solvents: Methanol
3.1 Reagents: Potassium hydroxide Solvents: Ethanol
4.1 Reagents: Hydrochloric acid Solvents: Ethanol
5.1 Reagents: Pyridine Solvents: Dichloromethane
6.1 Solvents: Acetonitrile
Reference
Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials
Shetty, H. Umesha; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(10), 1215-26

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: β-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G-heptakis-O-(carboxymethyl)-2A,2B,2C,2D,2E,2… ;  20 °C
Reference
Characterization of a single-isomer carboxymethyl-beta-cyclodextrin in chiral capillary electrophoresis
Fejos, Ida; et al, Electrophoresis, 2017, 38(15), 1869-1877

Synthetic Circuit 14

Reaction Conditions
Reference
Enantioseparations of 11 Amino Alcohols Using Di-n-amyl L-Tartrate-Boric Acid Complex as Chiral Mobile Phase Additive by RP-HPLC
Zou, Yanan; et al, Chromatographia, 2015, 78(11-12), 753-761

(R)-Metoprolol Raw materials

(R)-Metoprolol Preparation Products

(R)-Metoprolol Suppliers

Hubei Fuguo Pharmaceutical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:81024-43-3)
GUO JIN FU
19807295636
2830771682@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:81024-43-3)
A LA DING
anhua.mao@aladdin-e.com

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